molecular formula C12H11N3O3 B8169561 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine

3-(4-Methoxyphenyl)-5-nitropyridin-4-amine

Cat. No.: B8169561
M. Wt: 245.23 g/mol
InChI Key: OSCCQQFLHSVOLN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-nitropyridin-4-amine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring, along with a nitro group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine typically involves multi-step reactions. One common method includes the nitration of 4-methoxyaniline to introduce the nitro group, followed by cyclization to form the pyridine ring. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen with a palladium catalyst.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 3-(4-Aminophenyl)-5-nitropyridin-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-(4-Methoxyphenyl)-5-nitropyridine-4-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also play a role in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-5-nitropyridin-4-amine is unique due to the presence of both a nitro group and a methoxyphenyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-nitropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)10-6-14-7-11(12(10)13)15(16)17/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCCQQFLHSVOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=CC(=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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